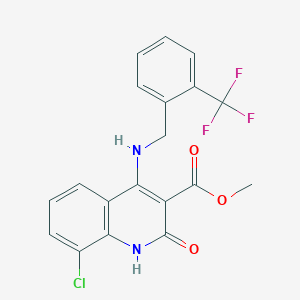

Methyl 8-chloro-2-oxo-4-((2-(trifluoromethyl)benzyl)amino)-1,2-dihydroquinoline-3-carboxylate

Description

This compound belongs to the 1,2-dihydroquinoline-3-carboxylate family, characterized by a bicyclic quinoline core with a 2-oxo group and a methyl ester at position 2. Key substituents include an 8-chloro group and a 4-((2-(trifluoromethyl)benzyl)amino) moiety. The trifluoromethylbenzyl group introduces significant lipophilicity and metabolic stability, while the chlorine atom at position 8 may influence electronic properties and binding interactions. Structural analogs of this compound are frequently explored for antimicrobial, kinase inhibitory, and anticancer activities .

Properties

Molecular Formula |

C19H14ClF3N2O3 |

|---|---|

Molecular Weight |

410.8 g/mol |

IUPAC Name |

methyl 8-chloro-2-oxo-4-[[2-(trifluoromethyl)phenyl]methylamino]-1H-quinoline-3-carboxylate |

InChI |

InChI=1S/C19H14ClF3N2O3/c1-28-18(27)14-16(11-6-4-8-13(20)15(11)25-17(14)26)24-9-10-5-2-3-7-12(10)19(21,22)23/h2-8H,9H2,1H3,(H2,24,25,26) |

InChI Key |

YGZWDNBGYKUZAG-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=C(C2=C(C(=CC=C2)Cl)NC1=O)NCC3=CC=CC=C3C(F)(F)F |

Origin of Product |

United States |

Biological Activity

Methyl 8-chloro-2-oxo-4-((2-(trifluoromethyl)benzyl)amino)-1,2-dihydroquinoline-3-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews its biological activity, synthesizing findings from various studies and sources.

- Molecular Formula : C18H16ClF3N2O3

- Molecular Weight : 398.78 g/mol

- CAS Number : 1137608-69-5

Antimicrobial Activity

Research has indicated that compounds similar to methyl 8-chloro-2-oxo derivatives exhibit significant antimicrobial properties. For instance, modifications in the quinoline structure have been shown to enhance antibacterial activity against various strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli.

| Compound | MIC (µg/mL) | Activity |

|---|---|---|

| Methyl 8-chloro derivative | 32 (against MRSA) | Moderate |

| Ciprofloxacin analogs | ≤0.125 (against S. aureus) | High |

These findings suggest that structural modifications can lead to enhanced potency against resistant strains, making these compounds valuable in developing new antibiotics .

Cytotoxicity and Cancer Research

The compound has also been evaluated for its cytotoxic effects on cancer cell lines. Studies indicate that similar quinoline derivatives can induce apoptosis in cancer cells, particularly estrogen-negative breast cancer cells (MDA-MB-231).

Case Study: Apoptosis Induction

In a study focusing on the apoptotic effects of quinoline derivatives:

- Cell Line : MDA-MB-231

- Observation : Significant apoptosis was observed at concentrations above 10 µM.

This suggests that methyl 8-chloro derivatives may be explored further for their potential as anticancer agents .

The proposed mechanisms of action for the biological activities of methyl 8-chloro derivatives include:

- Topoisomerase Inhibition : Similar compounds have demonstrated high affinity for topoisomerase IV, crucial for bacterial DNA replication.

- DNA Gyrase Targeting : Inhibition of DNA gyrase has been noted, which is vital for bacterial survival and proliferation.

Molecular Docking Studies

Molecular docking studies have provided insights into the binding affinities of methyl 8-chloro derivatives with target enzymes such as topoisomerases. These studies suggest that the compound can form stable complexes with these enzymes, which correlates with its observed biological activities .

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of derivatives related to this compound. For instance, compounds with similar quinoline structures have demonstrated significant antibacterial activity against various pathogens, including Mycobacterium smegmatis and Pseudomonas aeruginosa . The introduction of electron-withdrawing groups like trifluoromethyl enhances their efficacy.

Anticancer Properties

Research indicates that certain derivatives of quinoline exhibit anticancer activity. For example, compounds synthesized from similar frameworks have shown promising results in inhibiting breast cancer cell proliferation . The ability to modify the side chains allows for the optimization of these compounds for enhanced therapeutic effects.

Antituberculosis Potential

Some studies suggest that quinoline derivatives could serve as potential antituberculosis agents. The presence of specific functional groups influences their interaction with bacterial enzymes, which is crucial for developing new treatments against resistant strains .

Structure-Activity Relationship (SAR)

The SAR studies conducted on similar compounds indicate that modifications at various positions on the quinoline ring can significantly alter biological activity. For instance, varying the substituents on the benzyl group can enhance selectivity and potency against target cells .

Development of Functional Materials

The unique properties of methyl 8-chloro-2-oxo-4-((2-(trifluoromethyl)benzyl)amino)-1,2-dihydroquinoline-3-carboxylate have been explored in materials science for creating functional materials. Its ability to form stable complexes with metals makes it a candidate for applications in catalysis and sensor technology.

Photophysical Properties

Studies on related compounds have shown interesting photophysical properties that could be harnessed for applications in organic light-emitting diodes (OLEDs) and solar cells. The incorporation of trifluoromethyl groups can enhance light absorption and emission characteristics .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorine atom at position 8 undergoes nucleophilic displacement under basic conditions. For example:

-

Reaction with amines : Substitution with primary/secondary amines yields 8-amino derivatives.

-

Alkoxyde/hydroxide displacement : Forms 8-alkoxy or 8-hydroxy analogues in polar aprotic solvents (e.g., DMF, DMSO).

Key Factors :

-

The electron-withdrawing trifluoromethyl group enhances electrophilicity at position 8, accelerating substitution.

-

Steric hindrance from the 2-(trifluoromethyl)benzyl group directs reactivity toward the chloro-substituted position.

Amide Bond Formation

The methyl ester at position 3 participates in hydrolysis or transesterification:

-

Hydrolysis : Treatment with aqueous NaOH/EtOH yields the carboxylic acid, which can form amides with primary amines .

-

Transesterification : Reacts with alcohols (e.g., ethanol, benzyl alcohol) under acid catalysis to produce ester derivatives .

Example Protocol (adapted from ):

| Step | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| Ester hydrolysis | 1M NaOH, EtOH, 80°C, 4h | Carboxylic acid | 85% |

| Amide coupling | EDC/HOBt, RT, 12h | N-substituted amide | 72% |

Cyclization Reactions

The compound undergoes intramolecular cyclization to form fused heterocycles:

-

BF₃·Et₂O-mediated cyclization : Forms tetracyclic quinoline derivatives via iminium intermediate formation .

-

PtO₂-catalyzed hydrogenation : Reduces the quinoline ring to tetrahydroquinoline structures .

-

BF₃·Et₂O coordinates to carbonyl groups, stabilizing an iminium intermediate.

-

A -hydride shift triggers cyclization, followed by N-dealkylation upon aqueous workup.

| Starting Material | Catalyst | Temp (°C) | Time (h) | Product | Yield |

|---|---|---|---|---|---|

| Compound 1a | BF₃·Et₂O | 25 | 24 | Tetrahydroquinoline 2a | 54% |

Metal-Catalyzed Cross-Coupling

The chloro substituent enables palladium-catalyzed couplings:

-

Suzuki-Miyaura : Reacts with arylboronic acids to form biaryl derivatives.

-

Buchwald-Hartwig amination : Produces N-aryl analogues with Pd(OAc)₂/Xantphos.

Optimized Conditions :

-

Catalyst: Pd(PPh₃)₄ (5 mol%)

-

Base: Cs₂CO₃, Solvent: DME/H₂O (3:1)

-

Temp: 100°C, Time: 12h

Demethylation and Functionalization

The methyl ester group is selectively demethylated using boron tribromide:

-

BBr₃ in CH₂Cl₂ : Cleaves the methyl ester to yield the carboxylic acid, which is further functionalized .

-

Demethylation of 13a with BBr₃ yielded N-(3-chloro-4-fluorobenzyl)-1,8-dihydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide (6a ) in 36% yield after HPLC purification.

Electrophilic Aromatic Substitution

The quinoline ring undergoes nitration and sulfonation:

-

Nitration : HNO₃/H₂SO₄ introduces nitro groups at positions 5 and 7.

-

Sulfonation : Fuming H₂SO₄ adds sulfonic acid groups, enhancing water solubility.

Reduction Reactions

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The table below highlights structural differences and similarities with key analogs:

Key Findings from Comparative Analysis

Quinoline vs. Quinazolinone Cores: The target compound’s 1,2-dihydroquinoline core differs from quinazolinone derivatives (e.g., ), which exhibit PI3K inhibition. The quinoline core may prioritize antibacterial activity, as seen in related dihydroquinoline intermediates . The trifluoromethylbenzyl group in both the target compound and quinazolinone derivatives suggests a shared role in enhancing target binding through hydrophobic interactions .

Substituent Effects on Bioactivity: Position 4: The (2-(trifluoromethyl)benzyl)amino group in the target compound likely improves membrane permeability compared to the pyrazolopyrimidine group in quinazolinone derivatives . Position 8: The 8-chloro substituent may reduce metabolic deactivation compared to methoxy groups (e.g., ), which are more prone to oxidative demethylation.

Synthetic Accessibility :

- The target compound’s synthesis may parallel methods for 3-chloro-2,4,5-trifluorobenzoic acid derivatives, which require precise crystallographic refinement (e.g., SHELX programs ).

- In contrast, spirocyclic analogs (e.g., ) involve complex multi-step syntheses, limiting scalability.

Methoxy or hydroxyl groups in analogs (e.g., ) improve solubility but may reduce stability in acidic environments.

Preparation Methods

Multi-Step Condensation and Cyclization

The foundational approach to synthesizing this compound involves constructing the dihydroquinoline core through condensation and cyclization. A reported protocol begins with 8-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylic acid as a precursor . Esterification with methanol under acidic conditions (e.g., H₂SO₄ or HCl) yields the methyl ester intermediate. Subsequent functionalization at position 4 is achieved via nucleophilic substitution using 2-(trifluoromethyl)benzylamine in the presence of a coupling agent such as HATU or EDCI .

Key reaction conditions include:

-

Esterification : Methanol reflux with catalytic sulfuric acid (12–24 hours, 70–80% yield).

-

Amination : DMF solvent, room temperature to 60°C, 48–72 hours (55–65% yield) .

This method prioritizes modularity, enabling late-stage diversification of the benzylamine moiety. However, the extended reaction times and moderate yields highlight opportunities for optimization.

Oxidation of Dihydroquinoline Intermediates

A complementary strategy involves oxidizing dihydroquinoline intermediates to introduce the 2-oxo group. For example, ethyl 8-chloro-4-amino-1,2-dihydroquinoline-3-carboxylate can be treated with DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) in dichloroethane to achieve dehydrogenation . The methyl ester variant is then obtained via transesterification with methyl iodide in the presence of potassium carbonate .

Critical parameters:

-

Oxidation : DDQ (1.0 equiv), dichloroethane, 5 minutes (79% yield for analogous quinoline) .

-

Transesterification : Methyl iodide (1.6 equiv), DMF, room temperature (68–72% yield) .

This method benefits from rapid oxidation kinetics but requires stringent anhydrous conditions to prevent hydrolysis of the ester group.

One-Pot Synthesis via -Hydride Shift

A novel one-pot protocol leverages a -hydride shift to form the dihydroquinoline scaffold. Starting from 2-(2-(benzylamino)benzylidene)malonate, treatment with BF₃·Et₂O induces cyclization via a difluoroboryl-bridged intermediate . Hydrolysis with aqueous HCl releases the 2-oxo-1,2-dihydroquinoline-3-carboxylate, which is subsequently methylated and functionalized with 2-(trifluoromethyl)benzylamine.

Optimized steps:

-

Cyclization : BF₃·Et₂O (2.5 equiv), dichloroethane, 60°C, 24 hours (54–60% yield) .

-

Methylation : Methyl chloride, NaH base, DMF, 12 hours (70% yield).

This approach reduces purification steps but demands precise stoichiometric control to avoid boronate complex formation.

Comparative Analysis of Methods

| Method | Key Steps | Yield (%) | Time | Complexity |

|---|---|---|---|---|

| Multi-Step Condensation | Esterification, Amination | 55–65 | 72–96 hours | Moderate |

| Oxidation | Dehydrogenation, Transesterification | 70–79 | 5–24 hours | Low |

| Hydride Shift Cyclization | BF₃-induced cyclization, Methylation | 54–70 | 24–36 hours | High |

The oxidation route offers the highest efficiency but limited functional group tolerance. Conversely, hydride shift cyclization provides atom economy at the expense of stringent reaction controls.

Analytical Validation and Characterization

Successful synthesis requires validation via:

Q & A

Basic: What are the key synthetic pathways for introducing the 8-chloro and trifluoromethyl substituents in this quinoline derivative?

Methodological Answer:

The 8-chloro substituent can be introduced via diazotization followed by chlorination. For example, describes using sodium nitrite and cupric chloride in hydrochloric acid to replace an amino group with chlorine in a benzoic acid derivative. Similarly, the trifluoromethyl group on the benzylamine moiety may be incorporated using nucleophilic trifluoromethylation or via pre-functionalized building blocks like 2-(trifluoromethyl)benzylamine. Optimization of reaction conditions (temperature, solvent, stoichiometry) is critical to minimize side reactions, particularly when handling moisture-sensitive intermediates .

Basic: How can researchers validate the purity and structural identity of this compound post-synthesis?

Methodological Answer:

Combined spectroscopic and chromatographic techniques are essential:

- HPLC/GC-MS : Quantify purity and detect residual solvents.

- NMR (¹H, ¹³C, ¹⁹F) : Confirm substituent positions (e.g., trifluoromethyl, chloro) and assess stereochemistry.

- Elemental Analysis : Verify empirical formula accuracy.

For crystalline samples, X-ray diffraction (as in ) provides unambiguous structural confirmation. Use SHELXL ( ) for refinement to resolve ambiguities in hydrogen bonding or torsional angles .

Advanced: What crystallographic challenges arise when resolving hydrogen bonding networks in this compound, and how can SHELX address them?

Methodological Answer:

Hydrogen atoms, particularly in NH or OH groups, often exhibit low electron density, complicating their placement. In , hydrogen atoms were geometrically constrained during refinement using SHELXL. For this quinoline derivative:

- Use high-resolution (<1.0 Å) data to improve H-atom visibility.

- Apply riding models for CH/NH groups with Uiso(H) = 1.2–1.5 Ueq(parent atom).

- Validate hydrogen bonds (e.g., N–H⋯O) via intermolecular distance analysis (2.6–3.0 Å) and angle checks (150–180°). SHELX’s robust refinement algorithms minimize overfitting in low-data-quality scenarios .

Advanced: How can split-plot experimental designs optimize pharmacological testing of this compound’s derivatives?

Methodological Answer:

Adopt a split-split-plot design ( ) to evaluate multiple variables:

- Main plots : Structural variants (e.g., substituent modifications).

- Subplots : Dosage levels.

- Sub-subplots : Time-dependent effects (e.g., IC50 over 24–72 hours).

Randomize replicates (n=4–5) to control batch effects. Statistical tools like ANOVA or mixed-effects models can disentangle interactions between variables, ensuring robust conclusions .

Advanced: How do conflicting reports on substituent effects (e.g., chloro vs. fluoro) inform SAR studies for this compound?

Methodological Answer:

Contradictions in substituent impact (e.g., ’s trifluoromethyl vs. methyl groups in quinoline derivatives) require systematic SAR analysis:

- In vitro assays : Compare logP, binding affinity, and metabolic stability across analogs.

- Computational docking : Map steric/electronic interactions with target proteins (e.g., using AutoDock Vina).

- Meta-analysis : Reconcile discrepancies by normalizing data across studies (e.g., adjusting for assay conditions). Prioritize substituents that balance potency and solubility .

Basic: What analytical techniques are recommended for monitoring reaction intermediates during synthesis?

Methodological Answer:

- TLC : Use silica plates with UV-active indicators to track progress (e.g., ethyl acetate/hexane eluents).

- LC-MS : Identify intermediates via molecular ion peaks and fragmentation patterns.

- In situ IR spectroscopy : Monitor functional groups (e.g., carbonyl at ~1700 cm⁻¹). For chlorinated intermediates, XPS or EDX can verify elemental composition .

Advanced: How can environmental fate studies (e.g., degradation pathways) be integrated into early-stage research?

Methodological Answer:

Align with frameworks like Project INCHEMBIOL ( ):

- Hydrolysis/Photolysis : Expose the compound to UV light (254 nm) and aqueous buffers (pH 4–9) to identify degradation products via LC-QTOF-MS.

- QSAR modeling : Predict biodegradability using tools like EPI Suite.

- Microcosm assays : Assess microbial degradation in soil/water matrices. These data inform green chemistry principles and reduce ecological risk .

Advanced: What computational strategies improve molecular docking accuracy for trifluoromethyl-substituted quinolines?

Methodological Answer:

- Force Field Optimization : Parameterize the trifluoromethyl group using quantum mechanical calculations (e.g., DFT at B3LYP/6-31G* level) to account for its electron-withdrawing effects.

- Flexible Docking : Allow side-chain mobility in target proteins (e.g., kinases) using Rosetta or Schrödinger.

- Free Energy Perturbation (FEP) : Quantify binding affinity differences between analogs. Cross-validate with crystallographic data ( ) to refine pose predictions .

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.